molecular formula C9H12N2O2 B13504344 methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate

methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate

Cat. No.: B13504344
M. Wt: 180.20 g/mol
InChI Key: YPUMFYLWBZTWHR-QMMMGPOBSA-N
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Description

Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate is a chiral α-amino acid ester featuring a pyridin-2-yl substituent at the β-carbon. This compound is structurally analogous to natural amino acids but incorporates a heteroaromatic pyridine ring, which confers unique electronic and steric properties. Such derivatives are pivotal in medicinal chemistry and peptide synthesis, where the pyridine moiety can enhance binding affinity to biological targets or modulate solubility .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2S)-2-amino-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-4-2-3-5-11-7/h2-5,8H,6,10H2,1H3/t8-/m0/s1

InChI Key

YPUMFYLWBZTWHR-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=N1)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=N1)N

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins from commercially available amino acids or pyridine derivatives:

  • Common starting materials: L-serine or protected serine derivatives, 2-bromopyridine or 2-aminopyridine
  • Key transformations:
    • Esterification of the amino acid to form methyl ester
    • Protection of the amino group (e.g., Boc or benzyloxycarbonyl (Cbz))
    • Introduction of the pyridin-2-yl substituent via cross-coupling or nucleophilic substitution
    • Deprotection to yield the free amino ester

Method 1: Esterification and Palladium-Catalyzed Cross-Coupling

This method involves:

  • Step 1: Esterification
    L-serine is converted into its methyl ester using methanol and an acid catalyst (e.g., HCl or sulfuric acid). This step yields methyl (2S)-2-amino-3-hydroxypropanoate.

  • Step 2: Protection of the Amino Group
    The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to prevent side reactions during coupling.

  • Step 3: Coupling Reaction
    The protected amino ester is reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄ catalyst, base like K₂CO₃) to introduce the pyridin-2-yl group at the β-position.

  • Step 4: Deprotection
    Acidic treatment removes the Boc protecting group, yielding methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate.

Advantages:

  • High stereochemical control
  • Well-established protocols for cross-coupling

Reference: BenchChem synthesis outline.

Method 2: Hydroamination of Ethyl Acrylate with 2-Aminopyridine (Catalytic Method)

A patent describes a direct catalytic synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, which can be adapted to the methyl ester analog:

  • Step 1: React 2-aminopyridine with ethyl acrylate in anhydrous ethanol solvent.
  • Catalyst: Trifluoromethanesulfonic acid (triflic acid) at 5–10 mol% relative to acrylate.
  • Reaction conditions: Nitrogen atmosphere, oil bath heating at 120–160 °C for 16–20 hours.
  • Step 2: Workup involves washing with organic solvents, concentration under reduced pressure at 35–40 °C, and recrystallization to obtain the product as white crystals with high purity (99% by HPLC).

This method is notable for:

  • Simplicity and short synthesis steps
  • High yield (80–85%) and purity
  • Use of inexpensive and readily available raw materials
  • Environmentally friendly and scalable for industrial production

Reference: CN104926717A patent.

Method 3: Chiral Resolution and Multi-Step Organic Synthesis

For obtaining the enantiomerically pure (2S)-isomer, multi-step syntheses involve:

  • Step 1: Formation of chiral intermediates via coupling pyridine-substituted aldehydes or ketones with chiral auxiliaries (e.g., Evans oxazolidinones).
  • Step 2: Introduction of the amino group by reductive amination or Strecker synthesis, often using chiral catalysts such as L-proline derivatives to maintain stereochemistry.
  • Step 3: Esterification of the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄ or HCl gas) carefully controlled below 40 °C to avoid racemization.
  • Step 4: Purification and confirmation of enantiomeric excess by chiral HPLC and X-ray crystallography.

This approach emphasizes stereochemical integrity and is suitable for research-grade compounds requiring high enantiopurity.

Reference: BenchChem detailed synthesis and analytical methods.

Analytical Characterization and Purification

  • Purification: Flash column chromatography using solvents like dichloromethane with acetonitrile (10%) or recrystallization from methanol/diethyl ether mixtures.
  • Structural confirmation:
    • NMR spectroscopy (1H, 13C, 2D-COSY, NOESY) showing characteristic pyridine proton signals (δ 7.5–8.5 ppm) and methyl ester singlet (~δ 3.7 ppm).
    • Chiral HPLC using Chiralpak® IA columns with hexane/isopropanol mobile phase for enantiomeric excess determination.
    • X-ray crystallography for absolute configuration confirmation.

Reference: Semantic Scholar synthesis and purification details, BenchChem analytical data.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Catalyst/Conditions Yield & Purity Notes
1. Esterification + Pd-catalyzed cross-coupling L-serine, 2-bromopyridine Esterification, Boc protection, Pd cross-coupling, deprotection Pd(PPh₃)₄, K₂CO₃, acid catalyst for esterification High yield, stereoselective Well-established, good stereochemical control
2. Hydroamination of ethyl acrylate 2-Aminopyridine, ethyl acrylate Acid-catalyzed hydroamination Triflic acid, 120–160°C, N₂, 16–20 h 80–85% yield, 99% purity (HPLC) Simple, scalable, industrially viable
3. Chiral multi-step synthesis Pyridine aldehydes, chiral auxiliaries Chiral auxiliary coupling, reductive amination, esterification Chiral catalysts (L-proline derivatives), acid esterification <40°C High enantiomeric purity Suitable for research, enantiomeric excess control

Research Findings and Practical Considerations

  • The choice of synthetic route depends on the desired scale, purity, and stereochemical requirements.
  • Protection of the amino group is critical to avoid side reactions during coupling steps.
  • Temperature control during esterification prevents racemization and degradation of the pyridine ring.
  • Triflic acid-catalyzed hydroamination offers a greener, cost-effective alternative for large-scale production.
  • Analytical methods such as chiral HPLC and X-ray crystallography are essential for confirming stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and reduced forms of the original compound .

Scientific Research Applications

Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate

  • Structure : Substitutes pyridin-2-yl with indol-3-yl.
  • Synthesis : Prepared via Pd(OAc)₂-catalyzed C–H arylation of tryptophan derivatives under mild conditions, yielding regioselective arylation at the indole C2 position .
  • Applications : Used as intermediates for peptide modifications and bioactive molecule synthesis .
  • Key Data :

    Property Value Reference
    Molecular Formula C₁₃H₁₅N₂O₂
    Yield ~52–99% (depending on step)

Methyl (2S)-2-amino-3-(pyridin-4-yl)propanoate

  • Structure : Pyridin-4-yl instead of pyridin-2-yl.
  • Synthesis: Derived from methyl (2S)-2-amino-3-(4-pyridinyl)propanoate, used in hyperpolarization studies for nitric oxide detection .

Analogues with Substituted Aromatic Groups

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride

  • Structure : 4-Fluorophenyl substituent.
  • Synthesis : Prepared via esterification of fluorophenylalanine derivatives .
  • Properties :

    Property Value Reference
    Molecular Weight 219.52 g/mol
    Purity 95%
  • Applications : Fluorine’s electronegativity may enhance metabolic stability in drug design.

Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride

  • Structure : Naphthyl group introduces extended π-conjugation.
  • Properties :

    Property Value Reference
    Molecular Weight 265.74 g/mol
    Stereochemistry 1 defined stereocenter (2S)
  • Applications: Potential use in fluorescent probes due to aromaticity.

Analogues with Functionalized Side Chains

(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid hydrochloride

  • Structure : Pyrazole ring with nitrophenyl substituent.
  • Synthesis : Synthesized via regioselective condensation/aza-Michael reaction .
  • Key Data :

    Property Value Reference
    Yield 63% (after column chromatography)
    Functional Groups Nitro (electron-withdrawing)

Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate dihydrochloride

  • Structure : Methylimidazole substituent.
  • Properties :

    Property Value Reference
    CAS Number 4216-91-5
    Applications Histidine analogues for enzyme inhibition studies

Biological Activity

Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate, also known as methyl 2-amino-3-(pyridin-2-yl)propanoate, is an organic compound with significant biological activity. This article delves into its properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a propanoic acid backbone with a methyl ester group and a pyridine ring. The molecular formula is C9H12N2O2C_9H_{12}N_2O_2, with a molecular weight of approximately 180.20 g/mol. The compound's stereochemistry is critical, as it influences its biological interactions.

PropertyValue
Molecular FormulaC9H12N2O2C_9H_{12}N_2O_2
Molecular Weight180.20 g/mol
Functional GroupsAmino acid derivative, pyridine ring

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study highlighted its selective activity against Chlamydia species, suggesting potential for developing targeted treatments against this pathogen .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve modulation of specific signaling pathways associated with cell proliferation and survival .

This compound interacts with various biological targets, including enzymes and receptors:

  • Enzyme Modulation : The compound can bind to enzymes, altering their activity which may lead to therapeutic effects.
  • Receptor Interaction : It may also interact with receptors involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis .

Case Studies

  • Antichlamydial Activity : A study focused on the synthesis of derivatives based on this compound reported significant reductions in chlamydial inclusion sizes in infected cells when treated with the compound .
  • Cytotoxicity in Cancer Cells : In experiments involving A549 and Caco-2 cancer cell lines, this compound showed varying degrees of cytotoxicity, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl (S)-2-amino-3-(pyridin-3-yl)propanoateSimilar backbone but different pyridine positionMay exhibit different biological activities due to structural variation
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoateDifferent functional groups attachedFocused on anticancer applications

Q & A

Q. Advanced

  • Chiral HPLC : Using columns like Chiralpak IA (hexane:isopropanol 90:10, 1 mL/min) to achieve baseline separation (Rs_s > 2.0) .
  • Circular Dichroism (CD) : Confirms retention of (2S)-configuration in biological matrices .

How does this compound interact with cytochrome P450 enzymes?

Advanced
In vitro studies using human liver microsomes show:

  • CYP3A4 inhibition : Competitive inhibition (Ki_i = 8.2 µM) due to pyridine coordination to heme iron .
  • Metabolic stability : Half-life (t1/2_{1/2}) of 2.1 hours in microsomal assays, suggesting moderate hepatic clearance .

What structural analogs exhibit improved pharmacokinetic profiles?

Q. Advanced

Analog Modification Oral Bioavailability
Ethyl ester variantEthyl replaces methyl22% (vs. 15% for methyl)
Pyridin-4-yl derivativeAltered ring substitutionReduced CNS penetration
Ester group lipophilicity and pyridine orientation critically impact absorption .

How are computational methods applied to predict binding modes?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predicts hydrogen bonding between the amino group and Asp189 in trypsin-like proteases (binding energy: −8.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveal stable binding over 100 ns, with RMSD < 2.0 Å for the protein-ligand complex .

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